molecular formula C11H8FN B1316129 3-(4-Fluorophenyl)pyridine CAS No. 85589-65-7

3-(4-Fluorophenyl)pyridine

Cat. No. B1316129
CAS RN: 85589-65-7
M. Wt: 173.19 g/mol
InChI Key: UWTPPGDNJIIUBY-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)pyridine is a compound with the CAS Number: 85589-65-7. It has a molecular weight of 173.19 . This compound belongs to the class of organic compounds known as phenylpyrroles, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .


Synthesis Analysis

There are several methods for the synthesis of pyrimidines described in the literature . For instance, one study reported the synthesis of 38 pyrazolo [3,4- b ]pyridine derivatives based on scaffold hopping and computer-aid drug design . Another study reported the synthesis of 3-fluoro-4-aminopyridine from 3-bromo-4-nitropyridine N-oxide .


Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)pyridine is represented by the formula C11H8FN . The InChI key for this compound is UWTPPGDNJIIUBY-UHFFFAOYSA-N .

It is stored at a temperature of 2-8°C . The compound appears as an off-white solid .

Scientific Research Applications

  • Structural Analysis and Molecular Conformation :

    • The pyridine ring in certain compounds is nearly coplanar with the fused bicyclic ring system, showcasing intricate molecular geometries and potential applications in molecular engineering (Nie, Ghosh & Huang, 2006).
  • Fluorescent Sensors and AIE Characteristics :

    • Compounds containing heteroatoms and pyridine units exhibit tunable aggregation-induced emission (AIE) and intramolecular charge transfer, making them useful as fluorescent pH sensors and chemosensors for detecting acidic and basic vapors (Yang et al., 2013).
  • Drug Discovery and Kinase Inhibition :

    • Derivatives of pyridine have shown potent Met kinase inhibition, leading to the development of potential therapeutic agents. These compounds exhibit favorable pharmacokinetic profiles and have entered phase I clinical trials, demonstrating their relevance in drug discovery (Schroeder et al., 2009).
  • Optoelectronic Materials and Molecular Docking :

    • Pyridine derivatives have applications in non-linear optics and as potential inhibitors for specific receptors, indicating their utility in developing optoelectronic materials and drugs. Computational and docking studies underline their stability and reactive properties (Murthy et al., 2017).
  • Fluorescent Chemosensors for Metal Ions :

    • New fluorophores based on pyridine derivatives show high selectivity for Fe3+/Fe2+ cations, indicating their potential as chemosensors for metal ions and applications in bioimaging (Maity et al., 2018).

Safety And Hazards

The safety information for 3-(4-Fluorophenyl)pyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

3-(4-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTPPGDNJIIUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573910
Record name 3-(4-Fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)pyridine

CAS RN

85589-65-7
Record name 3-(4-Fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-bromopyridine (2.5 g, 15.8 mmol) and 4-fluorophenylboronic acid (2.8 g, 20.0 mmol) in DME (20 ml) and 2N Na2CO3 (aq, 20 ml) was deoxygenated by evacuation/refill with N2 (×2). PdCl2dppf (600 mg, 0.8 mmol) was added and the mixture was deoxygenated again (×3). The reaction was stirred and heated at 80° C. under N2 for 16 hours. After cooling to RT the mixture was partitioned between EtOAc/H2O. The aqueous layer was extracted with EtOAc (×2).The combined extracts were washed with brine (×1), dried (Na2SO4), filtered and evaporated. The residue was purified by chromatography on silica (10→40% EtOAc/Petrol) to give the title compound (3.0 g, oil). 1H NMR (400 MHz, CDCl3): 8.83 (1H, brs), 8.61 (1H, brs), 7.85 (1H, d), 7.54 (2H, dd), 7.39 (1H, brs), 7.18 (2H, t).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
600 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Feuerstein, H Doucet, M Santelli - Journal of organometallic chemistry, 2003 - Elsevier
Cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane:·1/2[PdCl(C 3 H 5 )] 2 system catalyses the Suzuki cross-coupling of heteroaryl halides with a range of arylboronic …
Number of citations: 96 www.sciencedirect.com
T Taniguchi, M Imoto, M Takeda, F Matsumoto, T Nakai… - Tetrahedron, 2016 - Elsevier
A direct C–H arylation of aminoheterocycles with arylhydrazine hydrochlorides was developed. The reaction proceeds via a homolytic aromatic substitution mechanism involving aryl …
Number of citations: 27 www.sciencedirect.com
RRA Bolt, SR Buck, K Ingram, JA Leitch, DL Browne - chemrxiv.org
1H NMR, 13C NMR and 19F NMR spectra were obtained on a Bruker Avance 400 at 400.13 MHz (1H NMR at 400 MHz, 13C NMR at 101 MHz), Bruker Avance 500 fitted with a …
Number of citations: 0 chemrxiv.org
I Kondolff, H Doucet, M Santelli - Journal of Heterocyclic …, 2008 - Wiley Online Library
cis,cis,cis‐1,2,3,4‐Tetrakis(diphenylphosphinomethyl)cyclopentane/[PdCl(C 3 H 5 )] 2 efficiently catalyses the Suzuki reaction of heteroarylboronic acids with aryl bromides and also the …
Number of citations: 31 onlinelibrary.wiley.com
NA LaBerge, JA Love - European Journal of Organic Chemistry, 2015 - Wiley Online Library
A variety of functionalized biaryls can be accessed by coupling aryl and heteroaryl esters with boronic acids in Suzuki–Miyaura‐type decarbonylative cross‐coupling catalyzed by an …
HG Ghaleshahi, G Antonacci… - European Journal of …, 2017 - Wiley Online Library
An improved protocol has been developed for the MnCl 2 ‐catalyzed cross‐coupling reaction of two arylmagnesium bromides under dioxygen. The reaction was achieved by using the …
S Zhang - 2020 - search.proquest.com
Piperidines, especially chiral piperidines, have served as important structural motifs due to their great value in pharmaceutical chemistry during the last several decades. Many chemists …
Number of citations: 3 search.proquest.com
N LaBerge - 2015 - open.library.ubc.ca
The goal of this research project was to design a sustainable catalytic cross-coupling reaction using nickel and carboxylic acid derivatives and apply it to the synthesis biaryls. A low-cost …
Number of citations: 4 open.library.ubc.ca
D Gallemann, E Wimmer, CC Höfer, A Freisleben… - Drug Metabolism and …, 2010 - ASPET
In vitro biotransformation studies of sarizotan using human liver microsomes (HLM) showed aromatic and aliphatic monohydroxylation and dealkylation. Recombinant cytochromes …
Number of citations: 7 dmd.aspetjournals.org
J He, K Yang, J Zhao, S Cao - Organic letters, 2019 - ACS Publications
A highly efficient Pd-catalyzed Sonogashira coupling of various aryl fluorides with terminal alkynes in the presence of LiHMDS was developed. Both unreactive electron-rich …
Number of citations: 29 pubs.acs.org

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